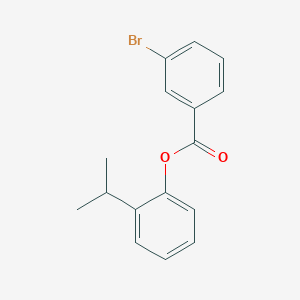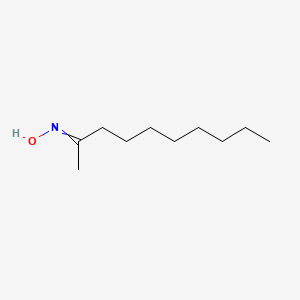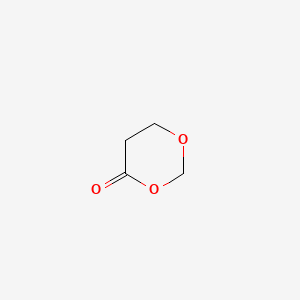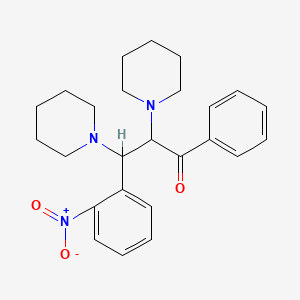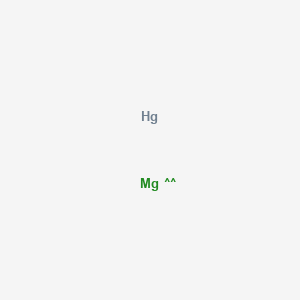
Magnesium--mercury (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–mercury (1/1) is an intermetallic compound formed by the combination of magnesium and mercury in a 1:1 ratio. This compound is part of the broader category of amalgams, which are alloys of mercury with other metals. Magnesium–mercury amalgams have unique properties that make them of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Magnesium–mercury (1/1) can be synthesized through the direct reaction of elemental magnesium with mercury. The reaction typically occurs at room temperature and does not require any special catalysts or solvents. The process involves the dissolution of magnesium in mercury, forming the amalgam.
Industrial Production Methods: In an industrial setting, the preparation of magnesium–mercury amalgam can be scaled up by using larger quantities of the reactants. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The amalgam is then purified through filtration and distillation to remove any unreacted mercury.
化学反応の分析
Types of Reactions: Magnesium–mercury (1/1) undergoes several types of chemical reactions, including:
Oxidation: The amalgam can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The amalgam can participate in substitution reactions where magnesium is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Other metal salts or compounds can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide (MgO) and mercury oxide (HgO).
Reduction: Elemental mercury and reduced products of the reactants.
Substitution: New metal amalgams and free magnesium.
科学的研究の応用
Magnesium–mercury (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of high-purity magnesium and in the manufacture of specialized alloys.
作用機序
The mechanism of action of magnesium–mercury (1/1) involves the interaction of magnesium and mercury atoms at the molecular level. The amalgam can donate electrons to other compounds, facilitating redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The amalgam can transfer electrons to other molecules, reducing them.
Catalysis: It can act as a catalyst in various chemical reactions, lowering the activation energy and increasing the reaction rate.
類似化合物との比較
Magnesium–mercury (1/1) can be compared with other similar compounds, such as:
Magnesium–zinc (1/1): Another intermetallic compound with similar properties but different reactivity.
Magnesium–cadmium (1/1): Similar in structure but has different applications and chemical behavior.
Magnesium–lead (1/1): Another amalgam with unique properties and uses.
Uniqueness: Magnesium–mercury (1/1) is unique due to its specific combination of magnesium and mercury, which imparts distinct chemical and physical properties. Its ability to act as both a reducing agent and a catalyst makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
12055-29-7 |
|---|---|
分子式 |
HgMg |
分子量 |
224.90 g/mol |
IUPAC名 |
magnesium;mercury |
InChI |
InChI=1S/Hg.Mg |
InChIキー |
AWLITQJUQFXBFV-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


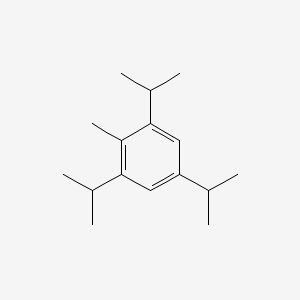


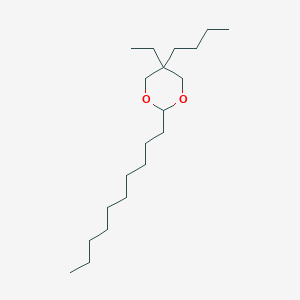
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
